Bisindolylmaleimide I

PKC signaling Isozyme selectivity Cell-free kinase assay

Researchers requiring selective inhibition of conventional PKC isoforms (α, βI, βII, γ) while minimizing off-target GSK-3β effects face a critical tool selection challenge. Bisindolylmaleimide I (GF109203X) directly addresses this with a 53- to 61-fold lower potency against GSK-3β compared to Ro 31-8220, ensuring cleaner PKC-dependent readouts. - Provides a 5- to 25-fold intrinsic selectivity window for cPKCs (IC50 16-20 nM) over nPKCs (IC50 100-200 nM). - High DMSO solubility (82 mg/mL) enables low-vehicle cellular assays, reducing solvent artifact risk. - Lyophilized stability: 24 months; solution stability: 2-4 months at -20°C, supporting multi-year experimental continuity.

Molecular Formula C25H24N4O2
Molecular Weight 412.5 g/mol
CAS No. 133052-90-1
Cat. No. B1684111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisindolylmaleimide I
CAS133052-90-1
Synonyms2-(1-(3-dimethylaminopropyl)indol-3-yl)-3-(indol-3-yl)maleimide
3-(1-(3-(dimethylamino)propyl)-1H-indol-3-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione
BIS-1 cpd
bisindolylmaleimide I
bisindoylmaleimide I
GF 109203X
GF-109203X
GF109203X
GFX 203290
Go 6850
Go-6850
Molecular FormulaC25H24N4O2
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54
InChIInChI=1S/C25H24N4O2/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31)
InChIKeyQMGUOJYZJKLOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bisindolylmaleimide I Baseline Specifications


Bisindolylmaleimide I (CAS 133052-90-1), also designated GF109203X or Gö 6850, is an ATP-competitive, cell-permeable bisindolylmaleimide derivative developed as a selective inhibitor of protein kinase C (PKC) [1]. Structurally derived from the non-selective kinase inhibitor staurosporine, this compound exhibits nanomolar potency against conventional PKC isoforms (α, βI, βII, γ) with IC50 values ranging from 8 to 21 nM [2]. As a widely utilized pharmacological tool in signal transduction research, Bisindolylmaleimide I serves as a reference pan-PKC inhibitor for investigating PKC-mediated cellular processes including platelet aggregation, apoptosis, and transcriptional regulation [1].

Bisindolylmaleimide I Substitution Risk


Within the bisindolylmaleimide class, compounds sharing the same core scaffold exhibit substantial divergence in isozyme selectivity profiles, off-target kinase inhibition, and functional cellular effects. Bisindolylmaleimide I (GF109203X) demonstrates >3000-fold selectivity for PKC over EGFR, PDGFR, and insulin receptor tyrosine kinases, whereas structurally related analogs such as Ro 31-8220 (Bisindolylmaleimide IX) exhibit markedly different GSK-3β inhibitory potency with IC50 differences exceeding 50-fold [1]. Furthermore, Gö 6983, another bisindolylmaleimide-based pan-PKC inhibitor, displays a distinct isozyme inhibition signature with IC50 values of 7 nM for PKCα and 10 nM for PKCδ, compared to Bisindolylmaleimide I's reduced potency against PKCδ (100–200 nM) [2]. These quantitative disparities in selectivity and potency mean that substituting one bisindolylmaleimide for another without empirical validation introduces uncontrolled variables that can confound interpretation of PKC-dependent versus off-target effects [3].

Bisindolylmaleimide I Differentiation Evidence


PKC Isozyme Selectivity Profile

Bisindolylmaleimide I (GF109203X) exhibits differential potency across PKC isozyme classes, with nanomolar IC50 values (8–21 nM) against conventional PKC isoforms (α, β, γ) and approximately 5- to 25-fold lower potency against novel PKC isoforms (δ, ε), which display IC50 values of 100–200 nM [1]. This contrasts with Gö 6983, another pan-PKC bisindolylmaleimide inhibitor, which maintains comparable potency against both conventional and novel isoforms (PKCδ IC50 = 10 nM) [2]. The atypical PKCζ isoform is minimally inhibited by Bisindolylmaleimide I (IC50 ≈ 5.8 μM), indicating a >300-fold selectivity window relative to cPKC isoforms [3].

PKC signaling Isozyme selectivity Cell-free kinase assay

GSK-3β Off-Target Inhibition vs Ro 31-8220

Bisindolylmaleimide I directly inhibits glycogen synthase kinase-3β (GSK-3β) with IC50 values of 360 nM in cell lysates and 170 nM in GSK-3β immunoprecipitates derived from rat epididymal adipocytes [1]. In head-to-head comparison, Ro 31-8220 (Bisindolylmaleimide IX) exhibits 53-fold greater potency in cell lysates (IC50 = 6.8 nM) and 61-fold greater potency in immunoprecipitates (IC50 = 2.8 nM) against the same target [1]. In intact adipocytes, 5 μM Bisindolylmaleimide I reduces GSK-3 activity to 25.1% of control, whereas 2 μM Ro 31-8220 achieves a more pronounced reduction to 12.9% of control [1]. Bisindolylmaleimide V (5 μM), an inactive analog lacking the functional groups present in Bisindolylmaleimide I, produces negligible GSK-3 inhibition, confirming structure-dependent activity [1].

GSK-3β Off-target profiling Glycogen synthase Kinase selectivity

Receptor Tyrosine Kinase Selectivity

Bisindolylmaleimide I demonstrates >3000-fold selectivity for PKC over the receptor tyrosine kinases EGFR, PDGFR, and insulin receptor in cell-free kinase activity assays [1]. This selectivity window is quantitatively defined by the compound's ATP-competitive inhibition mechanism with a Ki of 14 ± 3 nM for PKC . In contrast, the structurally related parent compound staurosporine exhibits broad-spectrum, non-selective kinase inhibition with nanomolar potency against numerous serine/threonine and tyrosine kinases [2]. Gö 6983 similarly displays broad PKC isozyme coverage but has not been reported to possess the same level of discrimination against RTKs .

Kinase selectivity profiling EGFR PDGFR Receptor tyrosine kinase Counter-screening

TRPC6 Channel Functional Selectivity

In cells expressing TRPC6 cation channels, Bisindolylmaleimide I (referred to as GF1) potentiates agonist-induced Ca2+ entry when used to inhibit PKC, whereas phorbol ester-mediated PKC activation inhibits TRPC6-mediated Ca2+ entry [1]. Gö 6983, another bisindolylmaleimide-based pan-PKC inhibitor, produces comparable enhancement of agonist-induced TRPC6 activity when applied under identical conditions, consistent with both compounds targeting PKC-dependent phosphorylation of Ser448 on TRPC6 [1][2]. However, functional distinctions emerge in vascular smooth muscle studies: contractile responses to U46619 (a thromboxane A2 mimetic) were sensitive to Gö 6983 but insensitive to Bisindolylmaleimide I, indicating that despite their shared bisindolylmaleimide scaffold and pan-PKC classification, these inhibitors are not functionally interchangeable in certain physiological contexts [3].

TRPC6 Calcium signaling Ion channel regulation Functional selectivity

Physicochemical and Formulation Properties

Bisindolylmaleimide I (free base, CAS 133052-90-1) exhibits DMSO solubility of 82 mg/mL (198.79 mM) at 25°C, with negligible aqueous solubility (water-insoluble) and limited ethanol solubility (~1 mg/mL) . The hydrochloride salt form (CAS 176504-36-2) provides alternative handling characteristics with DMSO solubility of ~1 mg/mL and slight aqueous solubility . In lyophilized form, the compound remains stable for 24 months when stored desiccated at -20°C and protected from light; reconstituted DMSO solutions are stable for up to 4 months at -20°C, with recommended use within 2–3 months to prevent potency loss . This solubility profile differs from Gö 6983, which demonstrates DMSO solubility of ≥30 mg/mL but similarly requires anhydrous DMSO for optimal reconstitution .

Solubility Formulation Stability Procurement specifications

Bisindolylmaleimide I Applications


Conventional PKC Pathway Dissection

Bisindolylmaleimide I is optimally suited for experiments requiring selective inhibition of conventional PKC isoforms (α, βI, βII, γ) while minimizing concurrent inhibition of novel PKC isoforms (δ, ε). With IC50 values of 16–20 nM for cPKCs versus 100–200 nM for nPKCs, the compound provides an intrinsic 5- to 25-fold selectivity window [1]. In contrast, Gö 6983 (PKCδ IC50 = 10 nM) does not afford this discrimination, making Bisindolylmaleimide I the preferred tool when experimental design requires attribution of effects specifically to cPKC activity [2]. Typical working concentrations range from 0.1–2 μM for cellular assays, where the ~10-fold shift between cell-free and cellular IC50 is accounted for .

Platelet Activation and Thrombosis Studies

Bisindolylmaleimide I effectively inhibits collagen- and α-thrombin-induced platelet aggregation as well as collagen-triggered ATP secretion, establishing its utility in hemostasis and thrombosis research models [1]. The compound's ATP-competitive mechanism (Ki = 14 nM) enables reversible PKC inhibition in intact platelets, facilitating acute intervention studies in platelet-rich plasma or washed platelet preparations [2]. The >3000-fold selectivity over receptor tyrosine kinases ensures that observed anti-aggregatory effects can be confidently attributed to PKC inhibition rather than off-target RTK blockade .

Insulin and Glycogen Metabolism Studies

When investigating PKC-dependent regulation of insulin signaling or glycogen synthase activity, Bisindolylmaleimide I offers a defined advantage over Ro 31-8220 (Bisindolylmaleimide IX). The 53- to 61-fold lower potency of Bisindolylmaleimide I against GSK-3β (IC50 = 170–360 nM) relative to Ro 31-8220 (IC50 = 2.8–6.8 nM) translates to substantially reduced off-target GSK-3β inhibition at concentrations sufficient to block PKC activity (0.1–2 μM) [1]. This selectivity characteristic is particularly critical in adipocyte and hepatocyte models where both PKC and GSK-3β converge on glycogen synthase regulation [1].

Concentrated Stock Solution Preparation

For experimental systems highly sensitive to DMSO (e.g., primary neuronal cultures, organotypic slice preparations, in vivo microinjection studies), Bisindolylmaleimide I's high DMSO solubility (82 mg/mL, equivalent to 198.79 mM) enables preparation of concentrated stock solutions that minimize final vehicle concentration [1]. This physical property distinguishes Bisindolylmaleimide I from analogs with lower solubility ceilings, reducing the risk of DMSO-induced cytotoxicity or membrane perturbations at working concentrations [2]. The compound's 24-month lyophilized stability and 2–4 month solution stability at -20°C further support multi-year experimental continuity .

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